molecular formula C10H17N3S B13167625 5-(1-Cyclopropylethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

5-(1-Cyclopropylethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13167625
M. Wt: 211.33 g/mol
InChI Key: TUAJDFXXWHVFAL-UHFFFAOYSA-N
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Description

5-(1-Cyclopropylethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclopropylethyl group and a propan-2-yl group attached to the triazole ring, along with a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Cyclopropylethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropylethyl-1H-1,2,4-triazole-3-thiol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Cyclopropylethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

5-(1-Cyclopropylethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Cyclopropylethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole ring can also interact with metal ions and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol
  • N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline

Uniqueness

5-(1-Cyclopropylethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of both cyclopropylethyl and propan-2-yl groups enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

3-(1-cyclopropylethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H17N3S/c1-6(2)13-9(11-12-10(13)14)7(3)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,12,14)

InChI Key

TUAJDFXXWHVFAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NNC1=S)C(C)C2CC2

Origin of Product

United States

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